Cas no 68987-32-6 (1-(4-Methylphenyl)cyclopentane-1-carbonitrile)
1-(4-Methylphenyl)cyclopentane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- cyanogen bromide-activated matrix
- Agarose, cyclic carbonimidate
- CYANOGEN BROMIDE-ACT. SEPHAROSE CL-4B BEAD
- Cyanogen bromide-activated Agarose
- 1-(p-Tolyl)cyclopentanecarbonitrile
- 1-(4-Methylphenyl)cyclopentane-1-carbonitrile
- 1-(4-METHYLPHENYL)-1-CYCLOPENTANECARBONITRILE
- 1-p-Tolylcyclopentanecarbonitrile
- 1-(4-methylphenyl)cyclopentanecarbonitrile
- 1-(P-TOLYL)-1-CYCLOPENTANECARBONITRILE
- Cyclopentanecarbonitrile, 1-(4-methylphenyl)-
- NSC154618
- 1-p-Tolyl-cyclopentanecarbonitrile
- 0642AC
- SBB057549
- DB
- CNBR-ACTIVATED SEPHAROSE 6MB
- CNBR-ACTIVATED SEPHAROSE 4B
- cyanogen bromide-activated sepharose 4B
- CYANOGEN BROMIDE ACTIVATED AGAROSE-CROSS LINKED
- CYANOGEN BROMIDE-ACTIVATED SEPHAROSE4 FA ST FLOW
- Sepharose 4B - cyanogen bromide activated
-
- MDL: MFCD00163385
- Inchi: 1S/C13H15N/c1-11-4-6-12(7-5-11)13(10-14)8-2-3-9-13/h4-7H,2-3,8-9H2,1H3
- InChI Key: GTHMJIFNCGSBJT-UHFFFAOYSA-N
- SMILES: N#CC1(C2C=CC(C)=CC=2)CCCC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 233
- XLogP3: 3.4
- Topological Polar Surface Area: 23.8
1-(4-Methylphenyl)cyclopentane-1-carbonitrile Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 22-24/25
- FLUKA BRAND F CODES:10-21
- Storage Condition:2-8°C
1-(4-Methylphenyl)cyclopentane-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04620-15g |
cyanogen bromide-activated matrix |
68987-32-6 | 15g |
¥10448.0 | 2021-09-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04620-5g |
cyanogen bromide-activated matrix |
68987-32-6 | - | 5g |
¥6038.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04620-1g |
cyanogen bromide-activated matrix |
68987-32-6 | - | 1g |
¥1878.0 | 2024-07-18 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C921668-1g |
Cyanogen bromide-activated Agarose |
68987-32-6 | ≥10 mg/mL binding capacity (BSA)(via amino groups) | 1g |
¥949.50 | 2022-09-29 |
1-(4-Methylphenyl)cyclopentane-1-carbonitrile Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 1-(4-Methylphenyl)cyclopentane-1-carbonitrile
Professional Introduction to 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS No. 68987-32-6)
1-(4-Methylphenyl)cyclopentane-1-carbonitrile, chemically designated as 1-(4-methylphenyl)cyclopentane-1-carbonitrile, is a significant compound in the realm of pharmaceutical chemistry and organic synthesis. This molecule, identified by its unique Chemical Abstracts Service (CAS) number CAS No. 68987-32-6, has garnered attention due to its structural features and potential applications in the development of novel therapeutic agents. The compound consists of a cyclopentane ring substituted with a nitrile group and an aromatic ring bearing a methyl substituent at the para position, which contributes to its distinct chemical properties and reactivity.
The structural motif of 1-(4-methylphenyl)cyclopentane-1-carbonitrile makes it a versatile intermediate in synthetic chemistry. The presence of both the cyclopentane and the aromatic ring with a methyl group enhances its utility in various chemical transformations. Specifically, the nitrile group can undergo hydrolysis to form a carboxylic acid, while the aromatic ring can participate in electrophilic aromatic substitution reactions. These characteristics make the compound valuable for constructing more complex molecules, particularly in drug discovery and medicinal chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds featuring cyclopentane and aromatic moieties. The cyclopentane ring is known for its ability to mimic certain biological functionalities, often leading to improved bioavailability and metabolic stability in drug candidates. Additionally, aromatic rings with substituents like methyl groups can influence the electronic properties and binding affinity of molecules, making them crucial for designing targeted therapies.
One of the most compelling aspects of 1-(4-methylphenyl)cyclopentane-1-carbonitrile is its potential role in the development of central nervous system (CNS) drugs. Studies have shown that cyclopentane derivatives can exhibit properties that are favorable for CNS penetration, such as lipophilicity and blood-brain barrier permeability. Furthermore, the nitrile group can serve as a pharmacophore that interacts with specific biological targets, enhancing the therapeutic efficacy of the compound. Recent research has highlighted its potential as a precursor in synthesizing novel ligands for neurotransmitter receptors, which could lead to advancements in treating neurological disorders.
The synthesis of 1-(4-methylphenyl)cyclopentane-1-carbonitrile involves multi-step organic reactions that showcase the ingenuity of modern synthetic methodologies. One common approach involves the reaction of cyclopentanone with 4-methylbenzonitrile under acidic conditions, followed by cyclization and functional group modifications. Advances in catalytic processes have further refined these synthetic routes, making them more efficient and environmentally friendly. These improvements are crucial for large-scale production and ensure that pharmaceutical companies can access this compound reliably for research and development purposes.
The chemical properties of 1-(4-methylphenyl)cyclopentane-1-carbonitrile also make it a valuable tool in mechanistic studies and molecular modeling. Researchers utilize computational methods to predict how this compound might interact with biological targets, providing insights into its potential pharmacological effects. Such studies are essential for optimizing drug design and improving therapeutic outcomes. Additionally, the compound's stability under various conditions allows for extensive characterization using spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which are critical for confirming molecular structure and purity.
In conclusion, 1-(4-methylphenyl)cyclopentane-1-carbonitrile (CAS No. 68987-32-6) represents a fascinating molecule with significant implications in pharmaceutical chemistry. Its unique structural features offer opportunities for developing novel therapeutic agents, particularly in the treatment of neurological disorders. The compound's versatility as a synthetic intermediate underscores its importance in drug discovery pipelines. As research continues to uncover new applications and refine synthetic methodologies, 1-(4-methylphenyl)cyclopentane-1-carbonitrile is poised to play an increasingly vital role in advancing medical science.
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